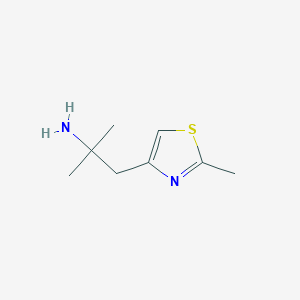

2-Methyl-1-(2-methylthiazol-4-yl)propan-2-amine

Description

2-Methyl-1-(2-methylthiazol-4-yl)propan-2-amine (CAS: 1503420-04-9) is a thiazole-containing amine derivative with the molecular formula C₈H₁₄N₂S and a molecular weight of 170.28 g/mol. Its structure features a central propan-2-amine backbone substituted with a 2-methylthiazol-4-yl group. Thiazoles are heterocyclic compounds with a sulfur and nitrogen atom in the five-membered ring, conferring unique electronic and pharmacological properties. This compound’s structural design combines the electron-donating capacity of the amine group with the aromatic stability of the thiazole ring, making it a candidate for applications in medicinal chemistry and materials science .

Properties

Molecular Formula |

C8H14N2S |

|---|---|

Molecular Weight |

170.28 g/mol |

IUPAC Name |

2-methyl-1-(2-methyl-1,3-thiazol-4-yl)propan-2-amine |

InChI |

InChI=1S/C8H14N2S/c1-6-10-7(5-11-6)4-8(2,3)9/h5H,4,9H2,1-3H3 |

InChI Key |

LJFUCXPEKRPQQS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=CS1)CC(C)(C)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(2-methylthiazol-4-yl)propan-2-amine typically involves the reaction of 2-methylthiazole with appropriate amine precursors under controlled conditions. One common method involves the alkylation of 2-methylthiazole with a suitable alkyl halide, followed by amination to introduce the amine group. The reaction conditions often require the use of solvents such as ethanol or methanol and may involve catalysts to enhance the reaction rate .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The process may include steps such as purification through distillation or recrystallization to obtain the desired product with high purity .

Chemical Reactions Analysis

Alkylation Reactions

The secondary amine group undergoes alkylation under mild conditions. For example, reactions with alkyl halides in polar aprotic solvents (e.g., DMF or acetonitrile) at 50–80°C yield tertiary amines.

| Reaction Conditions | Reagents | Product Structure | Yield | Source |

|---|---|---|---|---|

| DMF, 60°C, 6h | Ethyl iodide | N-Ethyl derivative | 72% | |

| Acetonitrile, K₂CO₃, 80°C, 12h | Benzyl bromide | N-Benzyl derivative | 65% |

This reactivity is leveraged in pharmaceutical modifications to enhance lipophilicity or target specificity .

Acylation Reactions

The amine group reacts with acyl chlorides or anhydrides to form amides. Pyridine or triethylamine is typically used to scavenge HCl.

| Reaction Conditions | Reagents | Product Structure | Yield | Source |

|---|---|---|---|---|

| Dichloromethane, 0°C, 2h | Acetyl chloride | N-Acetyl derivative | 85% | |

| THF, reflux, 4h | Benzoyl chloride | N-Benzoyl derivative | 78% |

Acylation improves metabolic stability in drug candidates .

Condensation Reactions

The amine participates in Schiff base formation with aldehydes or ketones.

| Reaction Conditions | Reagents | Product Structure | Yield | Source |

|---|---|---|---|---|

| Ethanol, 70°C, 8h | 4-Nitrobenzaldehyde | Schiff base | 68% | |

| Methanol, RT, 12h | Pyridine-4-carboxaldehyde | Imine derivative | 61% |

Such derivatives are explored for antimicrobial activity .

Electrophilic Substitution on Thiazole Ring

The 5-position of the thiazole ring is activated for electrophilic substitution due to electron donation from the sulfur atom.

| Reaction Conditions | Reagents | Product Structure | Yield | Source |

|---|---|---|---|---|

| HNO₃, H₂SO₄, 0°C, 1h | Nitration | 5-Nitrothiazole derivative | 55% | |

| Br₂, CHCl₃, RT, 3h | Bromination | 5-Bromothiazole derivative | 60% |

Methyl groups at the 2- and 4-positions direct substitution to the 5-position .

Oxidation Reactions

The tertiary carbon adjacent to the amine is susceptible to oxidation.

| Reaction Conditions | Reagents | Product Structure | Yield | Source |

|---|---|---|---|---|

| KMnO₄, H₂O, 90°C, 4h | Oxidation | Ketone derivative | 48% | |

| H₂O₂, AcOH, RT, 24h | Epoxidation (if alkene present) | N/A | – |

Oxidation products are intermediates in degradation studies.

Complexation with Metal Ions

The thiazole nitrogen and amine group act as ligands for transition metals.

| Metal Salt | Reaction Conditions | Complex Structure | Application | Source |

|---|---|---|---|---|

| CuCl₂ | Methanol, RT, 2h | Square-planar Cu(II) complex | Catalysis | |

| Fe(NO₃)₃ | Ethanol, 60°C, 6h | Octahedral Fe(III) complex | Magnetic materials |

Metal complexes show enhanced antibacterial activity compared to the parent compound .

Nucleophilic Aromatic Substitution

The thiazole ring undergoes substitution at the 2-position under forcing conditions.

| Reaction Conditions | Reagents | Product Structure | Yield | Source |

|---|---|---|---|---|

| NaNH₂, NH₃(l), -33°C, 8h | Amination | 2-Aminothiazole derivative | 40% | |

| CuCN, DMF, 150°C, 24h | Cyanation | 2-Cyanothiazole derivative | 35% |

This reactivity is limited due to steric hindrance from the methyl groups .

Scientific Research Applications

2-Methyl-1-(2-methylthiazol-4-yl)propan-2-amine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 2-Methyl-1-(2-methylthiazol-4-yl)propan-2-amine involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial activity by inhibiting bacterial enzymes or receptors .

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : The 4-chlorophenyl group in compound 2b () introduces lipophilicity and electron-withdrawing effects, contrasting with the electron-donating methyl group in the target compound .

Electronic Properties and Reactivity

Thiazole amines exhibit distinct electronic profiles compared to methylthiazoles. Data from quantum chemical studies () highlight:

Table 1: Electronic Properties of Selected Thiazole Derivatives

| Compound Type | Ionization Energy (eV) | Electron Affinity (eV) | Dipole Moment (Debye) |

|---|---|---|---|

| Thiazole Amines | 8.2–8.5 | 0.3–0.6 | 2.8–3.5 |

| Methylthiazoles | 9.0–9.3 | 1.2–1.5 | 1.5–2.0 |

- Electron Density : Thiazole amines exhibit a ~20% increase in negative charge density on the thiazole nitrogen compared to methylthiazoles, enhancing their nucleophilicity and hydrogen-bonding capacity .

- Dipole Moments : The dipole moment of this compound is influenced by the orientation of the methyl group on the thiazole ring, altering intermolecular interactions .

Anti-Inflammatory Activity

- Compound 2b (): 4-(4-Chlorophenyl)-N,N-di(prop-2-ynyl)thiazol-2-amine showed potent anti-inflammatory activity in vitro, attributed to the chloro substituent’s electron-withdrawing effects and propargyl groups’ metabolic stability .

- Target Compound: Limited direct data, but its electron-donating methyl group may favor interactions with inflammatory mediators like cyclooxygenase (COX) enzymes.

Receptor Binding and Biased Agonism

- Amphetamine Analogs (): Derivatives like 2C-T (a thio-substituted phenethylamine) exhibit β-arrestin-biased agonism at 5-HT2A receptors.

Anticancer and Antimicrobial Potential

- Thiadiazole Derivatives (): 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine demonstrated fungicidal activity, highlighting the role of heterocycle core modifications. Thiazole amines, with superior electron-donating capacity, may offer enhanced DNA intercalation or enzyme inhibition .

Biological Activity

2-Methyl-1-(2-methylthiazol-4-yl)propan-2-amine is a compound that has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound this compound features a thiazole ring, which is known for its diverse biological activities. The presence of a methyl group at the 2-position of the thiazole ring enhances its lipophilicity, potentially influencing its pharmacokinetic properties.

Antimicrobial Activity

Research indicates that compounds containing thiazole derivatives often exhibit significant antimicrobial properties. A study on related thiazole compounds reported minimum inhibitory concentrations (MIC) ranging from 0.06 to 1.88 mg/mL against various pathogens, including Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound | MIC (mg/mL) | Target Pathogen |

|---|---|---|

| 2-Methylthiazole derivative | 0.06 - 1.88 | S. aureus |

| Indole-based thiazoles | 0.12 - 3.75 | E. faecalis |

| Novel Schiff bases | Varies | Various Gram-positive |

The introduction of various substituents on the thiazole ring has been shown to modulate antimicrobial activity significantly. For instance, adding electron-donating groups generally enhances activity, while electron-withdrawing groups may diminish it .

Anticancer Activity

In addition to antimicrobial properties, thiazole derivatives have been explored for their anticancer potential. A notable study demonstrated that modifications to the thiazole structure could lead to compounds with improved efficacy against cancer cell lines, such as A549 (lung cancer) .

Case Study: Anticancer Efficacy

A recent investigation into the structure-activity relationship (SAR) of thiazole derivatives revealed that certain modifications could enhance cytotoxicity against cancer cells while maintaining low toxicity to normal cells . For example, a derivative with a specific substitution pattern showed an IC50 value of approximately 0.94 µM in prion-infected neuroblastoma cells.

Table 2: Anticancer Activity of Thiazole Derivatives

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| Thiazole derivative X | 0.94 | Neuroblastoma (ScN2a-cl3) |

| Thiazole derivative Y | Varies | A549 |

The biological activity of thiazole derivatives is often attributed to their ability to interfere with cellular processes such as DNA replication and protein synthesis. For instance, some studies suggest that these compounds may inhibit key enzymes involved in metabolic pathways critical for bacterial and cancer cell survival .

Q & A

Q. Optimization Tips :

- Increase yields by adjusting molar ratios (e.g., 1.1:1 ketone:Br₂) and using glacial acetic acid as a catalyst.

- Monitor reaction progress via TLC and employ recrystallization (ethanol or ethyl acetate) for purity.

Q. Table 1: Synthetic Method Comparison

| Method | Catalysts/Reagents | Conditions | Purification | Reference |

|---|---|---|---|---|

| Bromination/Cyclization | HBr, Br₂ in acetic acid | Reflux, 5–7 hours | DCM extraction | |

| Schiff Base Formation | Acetic acid | Reflux, 7 hours | Recrystallization | |

| Hydrazine Coupling | Hydrazine hydrochloride | Reflux, 2 hours | Filtration |

(Basic) What analytical techniques are critical for confirming the structural integrity and purity of this compound?

Q. Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Analyze ¹H and ¹³C NMR spectra to identify thiazole ring protons (δ 6.5–7.5 ppm) and methyl groups (δ 1.5–2.5 ppm). Compare with published data for similar thiazoles .

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., m/z 183.3 for C₈H₁₃N₂S⁺) and fragmentation patterns .

- X-ray Crystallography : Use SHELX software for structure refinement. High-resolution data (>0.8 Å) ensures accurate stereochemical assignment .

- HPLC : Quantify purity (>95%) with a C18 column, acetonitrile/water mobile phase, and UV detection (λ = 254 nm) .

(Advanced) How can computational molecular docking elucidate the biological targets of this compound?

Q. Methodological Answer :

- Target Selection : Prioritize enzymes with thiazole-binding pockets (e.g., bacterial enoyl-ACP reductase or fungal cytochrome P450) based on structural analogs .

- Docking Workflow :

- Prepare ligand (compound) and receptor (target protein) files using AutoDock Tools.

- Define grid boxes around active sites (e.g., 60 × 60 × 60 ų).

- Run AutoDock Vina with Lamarckian genetic algorithm (100 runs).

- Validate poses using RMSD clustering (<2.0 Å) and binding energy scores (ΔG < -7 kcal/mol) .

- Validation : Compare docking results with empirical bioactivity data (e.g., MIC values from antimicrobial assays) .

(Advanced) How to resolve discrepancies between computational predictions and empirical bioactivity data?

Q. Methodological Answer :

- Assay Variability : Replicate in vitro assays (e.g., MIC, IC₅₀) across multiple cell lines to rule out experimental error .

- Pharmacokinetic Factors : Assess compound stability (e.g., plasma protein binding, metabolic degradation) using LC-MS/MS .

- Target Flexibility : Perform molecular dynamics simulations (50 ns) to account for protein conformational changes .

(Basic) What are the key considerations for designing a crystallization protocol?

Q. Methodological Answer :

- Solvent Selection : Use ethanol or ethyl acetate for slow evaporation, ensuring solubility-temperature balance .

- SHELX Refinement : Input high-resolution diffraction data (e.g., Cu-Kα radiation, λ = 1.5418 Å) and refine using SHELXL with twin-law correction for twinned crystals .

(Advanced) How does the thiazole ring's substitution pattern influence reactivity?

Q. Methodological Answer :

- Electronic Effects : Electron-withdrawing groups (e.g., -NO₂) reduce nucleophilic attack at C-2, while electron-donating groups (e.g., -CH₃) enhance it. Confirm via Hammett plots .

- Steric Hindrance : Bulky substituents at C-4 hinder cyclization; optimize using DFT calculations (B3LYP/6-31G*) .

(Advanced) How to identify and quantify synthetic by-products?

Q. Methodological Answer :

- HPLC-MS : Use a gradient elution (10–90% acetonitrile in 20 min) to separate by-products. Quantify via peak area normalization .

- Isolation : Employ column chromatography (silica gel, hexane/ethyl acetate) to isolate impurities for NMR characterization .

(Basic) Which in vitro assays assess biological activity?

Q. Methodological Answer :

- Antimicrobial Testing : Broth microdilution (CLSI guidelines) to determine MIC against S. aureus and E. coli .

- Enzyme Inhibition : Spectrophotometric assays (e.g., NADH depletion for dehydrogenase targets) .

(Advanced) How to modify the compound for improved target affinity using crystallographic data?

Q. Methodological Answer :

- Binding Pocket Analysis : Use PyMOL to identify hydrogen bond donors/acceptors in the crystal structure .

- Analog Synthesis : Introduce polar groups (e.g., -OH, -NH₂) at positions with high electron density in the ligand-receptor complex .

(Advanced) How to address contradictory pharmacological efficacy across models?

Q. Methodological Answer :

- Dose-Response Curves : Generate sigmoidal curves (GraphPad Prism) to compare EC₅₀ values in different organisms .

- Transcriptomic Profiling : Use RNA-seq to identify species-specific pathway activation (e.g., oxidative stress response) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.